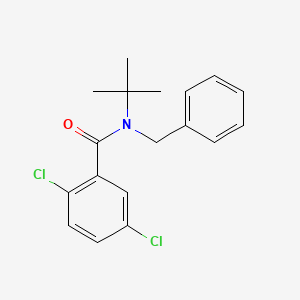![molecular formula C10H13N3O2S B5867484 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as HAMC, is a chemical compound that has been widely studied for its potential use in scientific research. HAMC belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mécanisme D'action
The exact mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities, which make it useful for studying the mechanisms of cell growth, inflammation, and apoptosis. However, there are also some limitations to using 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in lab experiments. For example, it may have low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further investigate its anti-tumor effects and its potential as an anti-cancer agent. Another direction is to investigate its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide and its effects on various signaling pathways and enzymes. Finally, more research is needed to investigate the potential use of 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide in the treatment of diabetes.
Méthodes De Synthèse
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with N-methylhydrazinecarbothioamide, followed by acetylation and purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to have anti-diabetic effects, which may make it useful in the treatment of diabetes.
Propriétés
IUPAC Name |
1-[[2-(4-hydroxyphenyl)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(15)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3,(H,12,15)(H2,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZTRGZOFGVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


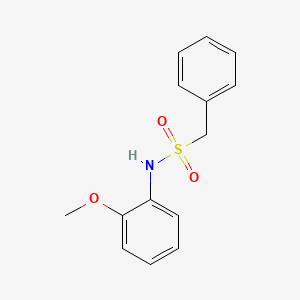
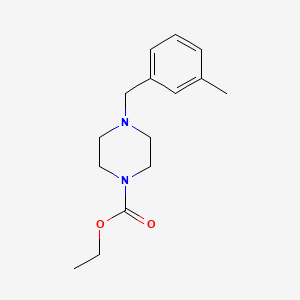
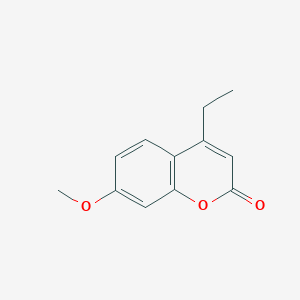
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
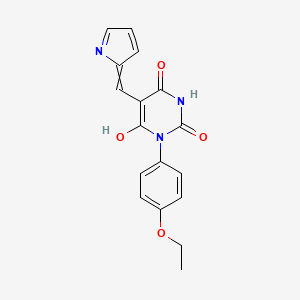

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)

